Sodium (R)-2-chloropropionate

Chiral Synthesis Procurement Specification Enantiomeric Excess

Procuring racemic 2-chloropropionate introduces 50% inactive S-enantiomer, increasing purification costs and soil persistence (S-form degrades 1.6-2.7x slower). Sodium (R)-2-chloropropionate (CAS 77265-63-5) solves this with defined R-configuration. - Enantiomeric purity >95% ensures biologically active AOPP herbicides (e.g., quizalofop-P-ethyl) - Direct precursor for chiral thiolactic acid in antiviral oxathiolanone scaffolds - Available in research to pilot scales with immediate shipment

Molecular Formula C3H4ClNaO2
Molecular Weight 130.50 g/mol
CAS No. 77265-63-5
Cat. No. B12661288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (R)-2-chloropropionate
CAS77265-63-5
Molecular FormulaC3H4ClNaO2
Molecular Weight130.50 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])Cl.[Na+]
InChIInChI=1S/C3H5ClO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1
InChIKeyRPOHBMAQTOJHKM-HSHFZTNMSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium (R)-2-chloropropionate: Strategic Chiral Building Block


Sodium (R)-2-chloropropionate (CAS 77265-63-5) is the sodium salt of (R)-2-chloropropionic acid, a chiral α-haloalkanoate. It is a white, water-soluble crystalline solid . As a single-enantiomer compound, it serves as a critical chiral building block. Its primary value lies in the synthesis of enantiomerically pure aryloxyphenoxypropionate (AOPP) herbicides, where only the R-configuration confers biological activity, making stereochemical purity a non-negotiable procurement parameter [1]. The compound is also employed as a key intermediate in the preparation of chiral pharmaceuticals, such as thiolactic acid, which is essential for producing specific oxathiolanone structures .

Single-enantiomer (R)-chiral building block
Supports stereospecific AOPP herbicide and chiral pharmaceutical intermediate synthesis
Water-soluble sodium salt for aqueous-phase reaction workflows
High enantiomeric purity specification available for procurement

Why Racemic or (S)-Analogs Cannot Substitute


Substituting Sodium (R)-2-chloropropionate with a racemic mixture or the (S)-enantiomer is not feasible for applications demanding stereospecificity. In the synthesis of AOPP herbicides like quizalofop-P-ethyl and dichlorprop, the herbicidal activity resides exclusively in the R-enantiomer; the S-enantiomer is entirely inactive [1]. Using racemic 2-chloropropionate would therefore result in 50% inactive byproduct, significantly increasing purification costs and chemical waste. Furthermore, the S-enantiomer of downstream products like dichlorprop degrades 1.6‒2.7 times slower in soil, leading to increased environmental persistence [2]. The following quantitative evidence details why only the specific R-configuration of this sodium salt meets the selectivity, reactivity, and fate requirements for high-value chiral synthesis.

Racemate substitution
Racemic 2-chloropropionate introduces 50% inactive (S)-enantiomer, increasing downstream purification and waste
(S)-enantiomer mismatch
(S)-2-chloropropionate leads to incorrect stereochemistry in target molecules; enantiomer-specific response may be lost
Environmental fate divergence
Enantiomers may exhibit different environmental persistence profiles; degradation endpoint context may not transfer

Performance Evidence Against Key Analogs


Enantiomeric Purity vs. Racemate

Vendor specifications for Sodium (R)-2-chloropropionate indicate an available purity of 95% to 99% for the desired R-enantiomer . In contrast, technical-grade racemic sodium 2-chloropropionate (CAS 16987-02-3) is supplied without specification of enantiomeric ratio, and by definition consists of only 50% of the active R-enantiomer when used in stereospecific syntheses . This means procuring the racemic form inherently delivers a 50% impurity load that must be removed or discarded, directly impacting cost-efficiency.

Enantiomeric Purity
Source review
R-enantiomer ≥95% vs racemic 50% (R)-content
Supports procurement specification review
Data to verify with vendor COA
Chiral Synthesis Procurement Specification Enantiomeric Excess

Environmental Degradation Rate vs. S-Enantiomer

The environmental persistence of the herbicidally-active R-enantiomer is significantly lower than that of the inactive S-enantiomer in soil. In a study on the AOPP herbicide dichlorprop, derived from 2-chloropropionate, the pure R-enantiomer degraded 1.6 to 2.7 times faster than the pure S-enantiomer across three calcareous soil types [1]. The half-life of the R-enantiomer was consistently shorter, demonstrating that this chiral precursor leads to a final active ingredient with a more favorable environmental fate profile.

Degradation Rate
Head-to-head
1.6–2.7× faster R-enantiomer degradation
Supports environmental fate endpoint context
Soil half-life 2.7–4.5 d (R) vs 7.3–8.1 d (S)
Environmental Chemistry Agrochemical Persistence Chiral Degradation

Herbicidal Activity: R- vs. S-Enantiomer

For AOPP herbicides, a class of compounds synthesized from 2-chloropropionate, only the R-enantiomer exhibits herbicidal activity. Studies on quizalofop-p-ethyl, a representative member, confirm that the R-enantiomer inhibits acetyl-CoA carboxylase (ACCase) and controls target weeds, while the S-enantiomer is completely inactive [1]. This class-level property is further supported by molecular modeling, which shows that only the R-configuration of the phenoxypropionic acid moiety can achieve the active conformation required for ACCase inhibition [2].

Herbicidal Activity
Class-level
R-enantiomer active, S-enantiomer inactive
Supports enantiomer-specific target response interpretation
ACCase inhibition endpoint; class-level inference
Weed Control Agrochemicals Stereospecific Bioactivity

Chiral Thiolactic Acid Synthesis

(R)-2-chloropropionic acid and its sodium salt serve as the key chiral precursor for the synthesis of (R)-thiolactic acid, a critical intermediate for preparing 2(R),5(S)-oxathiolanones, which are scaffolds in antiviral and other pharmaceutical agents . The stereochemistry of the final product is directly inherited from the (R)-2-chloropropionate starting material. Use of the (S)-enantiomer would lead to the incorrect diastereomer, rendering the synthesis useless for this specific application. The enantiomeric excess of >99% for the derived (R)-methyl 2-chloropropionate confirms the viability of achieving near-optical purity from precursors [1].

Chiral Intermediate Synthesis
Reported
(R)-2-chloropropionate → (R)-thiolactic acid (ee >99%)
Supports chiral pharmaceutical intermediate synthesis workflows
Stereochemistry directly inherited; data to verify
Pharmaceutical Intermediates Chiral Synthesis Thiolactic Acid

Procurement-Driven Application Scenarios


AOPP Herbicide Synthesis

Sodium (R)-2-chloropropionate is the definitive starting material for manufacturing post-emergence AOPP herbicides. Its R-configuration ensures the resulting herbicides are the biologically active enantiomers, avoiding the 50% inactive (S)-content inherent in racemic syntheses [1]. This leads to a more potent product and eliminates the environmental burden of the non-functional S-enantiomer, which degrades more slowly in soil [2]. High enantiomeric purity of the precursor (>95%) directly translates to a more efficient and regulatory-compliant agrochemical production process.

Chiral Pharmaceutical Building Blocks

The compound is a critical intermediate for preparing chiral thiolactic acid, which is essential for constructing 2(R),5(S)-oxathiolanone scaffolds—key structural motifs in antiviral and nucleoside analog drug development . The defined R-stereochemistry of the sodium salt ensures the required configuration of the final pharmacophore, a process where using the S-enantiomer or racemic starting material would lead to failure of the synthetic route or an inactive stereoisomer, negating therapeutic benefit.

Enantioselective Biocatalysis Research

Due to its status as a single, well-defined enantiomer, Sodium (R)-2-chloropropionate is a model substrate for studying and engineering enantioselective enzymes. Research has demonstrated its use in the kinetic resolution of racemates by esterases like EST12-7, which can generate the (R)-enantiomer with >99% enantiomeric excess [3]. This makes it a standard procurement item for laboratories developing green chemistry and biocatalytic processes for the production of high-value chiral chemicals.

Chiral Agrochemical Fate Studies

Sodium (R)-2-chloropropionate is procured as a pure standard for analyzing the differential environmental behavior of chiral herbicides. Its distinct degradation profile, where the R-form of its derivatives degrades 1.6-2.7 times faster in soil compared to the S-form [2], makes it essential for forensic environmental monitoring, regulatory persistence studies, and the development of next-generation, less-persistent agrochemicals.

Application
Selection Property
Validation Focus
Stereospecific agrochemical synthesis
Enantiomeric purity specification
Enantiomer-specific activity confirmation
Chiral pharmaceutical intermediate synthesis
Defined (R)-configuration
Diastereomeric purity in downstream product
Enantioselective biocatalysis model studies
Single-enantiomer substrate
Enantiomeric excess outcome in resolution
Chiral environmental fate research
Pure (R)-enantiomer analytical standard
Enantiomer-specific degradation endpoint
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